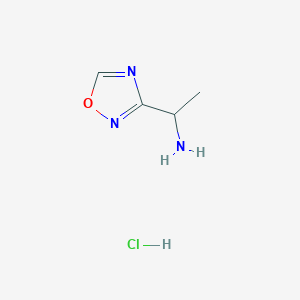
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine
Vue d'ensemble
Description
“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 .
Molecular Structure Analysis
The InChI code for “2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is 1S/C8H8F3N.ClH/c9-6-3-5(1-2-12)4-7(10)8(6)11;/h3-4H,1-2,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a powder at room temperature .Applications De Recherche Scientifique
Catalysis and Synthesis
- Catalytic Amination : Research demonstrates the use of related compounds in catalytic amination processes, like the amination of 1-methoxy-2-propanol using nickel-on-silica catalysts, which could be a relevant area for the application of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (Bassili & Baiker, 1990).
Analytical Chemistry
- Chiral Derivatizing Agents : Compounds similar to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine have been used as chiral derivatizing agents in NMR spectroscopy to discriminate between enantiomeric alcohols and amines (Miyano et al., 1989).
Pharmacological Research
- Selective Receptor Binding : Related compounds have been studied for their selective binding to receptors like the 5-HT1A receptor, suggesting a potential area of research for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in understanding receptor-ligand interactions (Del Bello et al., 2017).
Materials Science
- Organic Synthesis : The compound's related analogs have been used in the synthesis of new materials, such as in the condensation of carboxylic acids with amines and alcohols under neutral conditions, which might imply potential applications for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in material synthesis (Ogawa et al., 1993).
Chemical Engineering
- Ethylene Oligomerization : Similar compounds have been used in ethylene oligomerization studies, indicating a potential application for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in this field as well (Nyamato et al., 2016).
Organic Chemistry
- Heterocyclization Reactions : Compounds with similar structures have been used in heterocyclization reactions of certain ketones with amines, suggesting a possible research path for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in organic synthesis (Aquino et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-1-(3,4,5-trifluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-4-8(13)5-2-6(10)9(12)7(11)3-5/h2-3,8H,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXXMFALIKKIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C(=C1)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)

![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)



![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
